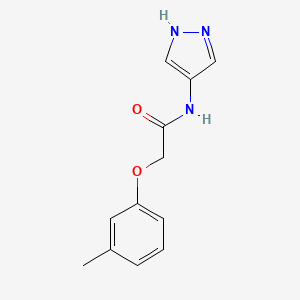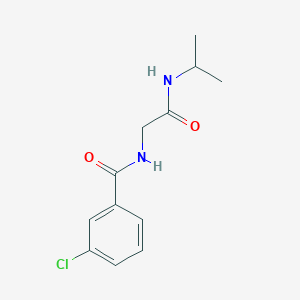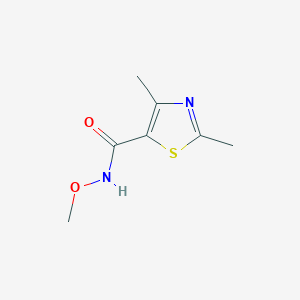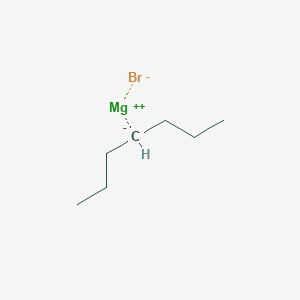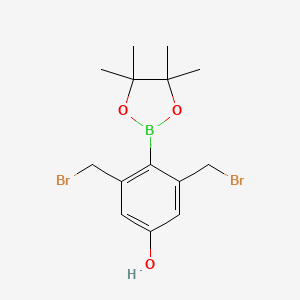
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features both bromomethyl and dioxaborolan groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce bromomethyl groups at the 3 and 5 positions. This is followed by the introduction of the dioxaborolan group at the 4 position through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while the dioxaborolan group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
科学的研究の応用
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s ability to undergo specific reactions makes it useful in the development of biochemical probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism by which 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its ability to participate in various chemical reactions. The bromomethyl groups can act as electrophiles in substitution reactions, while the dioxaborolan group can form stable complexes with other molecules. These interactions can influence molecular pathways and targets, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
3,5-Dibromomethylphenol: Lacks the dioxaborolan group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the bromomethyl groups, limiting its use in substitution reactions.
Uniqueness
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both bromomethyl and dioxaborolan groups, allowing it to participate in a wider range of chemical reactions and making it more versatile in scientific research and industrial applications.
特性
分子式 |
C14H19BBr2O3 |
|---|---|
分子量 |
405.92 g/mol |
IUPAC名 |
3,5-bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C14H19BBr2O3/c1-13(2)14(3,4)20-15(19-13)12-9(7-16)5-11(18)6-10(12)8-17/h5-6,18H,7-8H2,1-4H3 |
InChIキー |
PVLNJLJYDGRRKH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2CBr)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


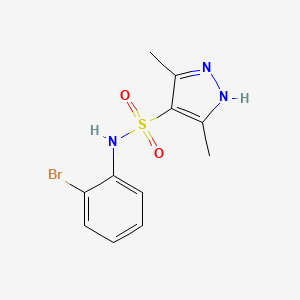
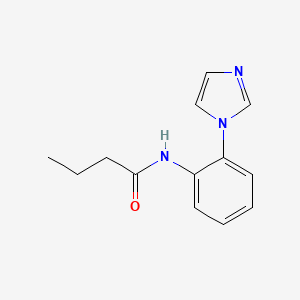
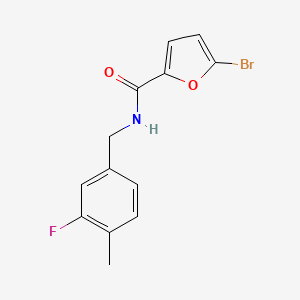
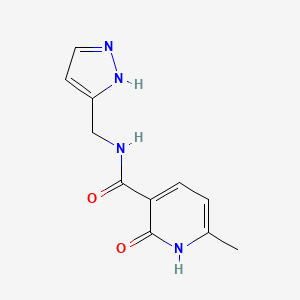
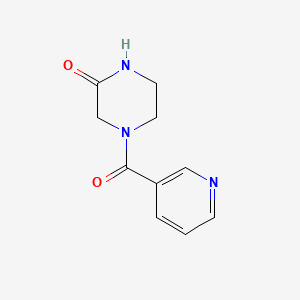
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
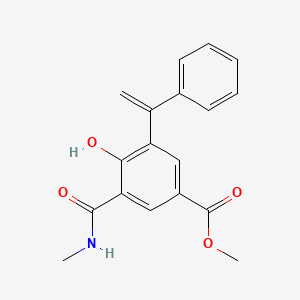
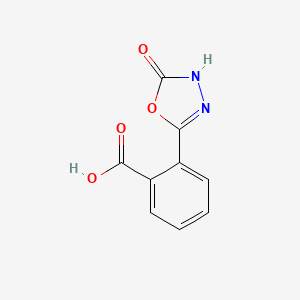
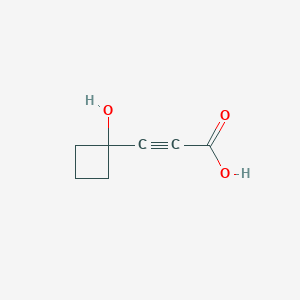
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
